Lipophilicity (LogP) Differentiation: 6-Methoxy-7-methylisoquinoline vs. 6,7-Dimethoxyisoquinoline
6-Methoxy-7-methylisoquinoline exhibits a computed LogP of 2.68 (chemsrc) or XlogP of 2.4 (chem960) , compared to 6,7-dimethoxyisoquinoline with XlogP of 2.00 (PlantaEdb) [1] or AlogP of 2.25. The 0.4–0.7 log unit increase reflects replacement of a polar 7-methoxy with a hydrophobic 7-methyl group, enhancing predicted membrane permeability.
| Evidence Dimension | Computed partition coefficient (LogP/XlogP) |
|---|---|
| Target Compound Data | LogP = 2.68 (chemsrc); XlogP = 2.4 (chem960) |
| Comparator Or Baseline | 6,7-Dimethoxyisoquinoline: XlogP = 2.00; AlogP = 2.25 (PlantaEdb) |
| Quantified Difference | ΔLogP = +0.4 to +0.7 (higher lipophilicity for target compound) |
| Conditions | Computationally predicted values; different algorithms (XlogP vs. AlogP vs. LogP from chemsrc) |
Why This Matters
Higher lipophilicity can translate to improved passive membrane diffusion, a critical parameter for cell-based assays and in vivo pharmacokinetics in CNS and oncology programs.
- [1] PlantaEdb. 6,7-Dimethoxyisoquinoline. XlogP: 2.00; Atomic LogP (AlogP): 2.25. (2026). View Source
